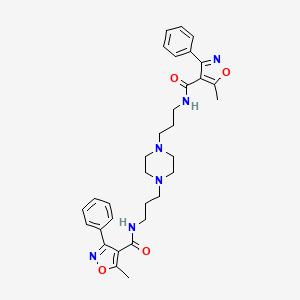![molecular formula C24H17N5O7 B5182792 1-[({2-methyl-5-[(2,4,6-trinitrophenyl)amino]phenyl}imino)methyl]-2-naphthol](/img/structure/B5182792.png)
1-[({2-methyl-5-[(2,4,6-trinitrophenyl)amino]phenyl}imino)methyl]-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[({2-methyl-5-[(2,4,6-trinitrophenyl)amino]phenyl}imino)methyl]-2-naphthol, commonly known as TNAP, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. TNAP belongs to the family of azo dyes and has been used extensively as a model compound for studying the mechanism of action of various enzymes and receptors.
作用機序
The mechanism of action of TNAP is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the target protein. This interaction can lead to changes in the conformation and activity of the protein, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
TNAP has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity and the modulation of receptor function. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using TNAP in laboratory experiments is its relatively simple synthesis and low cost. TNAP is also stable under a range of experimental conditions and can be easily purified using standard laboratory techniques. However, one limitation of TNAP is its potential toxicity, which can limit its use in certain experimental systems.
将来の方向性
There are several potential future directions for research involving TNAP. One area of interest is the development of TNAP-based fluorescent probes for detecting the presence of metal ions in biological systems. Another potential direction is the use of TNAP as a tool for studying the structure and function of enzymes and receptors. Additionally, TNAP may have potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, TNAP is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. It has been widely used as a model compound for studying the mechanism of action of various enzymes and receptors and has a range of potential applications in biomedical research. Further research is needed to fully understand the potential of TNAP in these areas.
合成法
The synthesis of TNAP involves the condensation of 2-naphthol and 2-methyl-5-nitroaniline in the presence of acetic acid and sulfuric acid. The resultant product is then reduced using sodium dithionite to obtain TNAP. The synthesis of TNAP is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
TNAP has been widely used as a model compound for studying the mechanism of action of various enzymes and receptors. It has been shown to interact with a range of proteins, including enzymes such as cytochrome P450 and receptors such as the serotonin receptor. TNAP has also been used as a fluorescent probe for detecting the presence of metal ions in biological systems.
特性
IUPAC Name |
1-[[2-methyl-5-(2,4,6-trinitroanilino)phenyl]iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O7/c1-14-6-8-16(26-24-21(28(33)34)11-17(27(31)32)12-22(24)29(35)36)10-20(14)25-13-19-18-5-3-2-4-15(18)7-9-23(19)30/h2-13,26,30H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNKKNIJAZUPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N=CC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5182713.png)
![1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine](/img/structure/B5182727.png)
![4-{2-(benzoylamino)-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5182730.png)


![1-(4-nitrophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5182748.png)
![N-[3-(aminocarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5182752.png)



![N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine](/img/structure/B5182767.png)
![3-phenyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182771.png)
![1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5182778.png)
![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5182787.png)